5(4-(Aminocarbonyl)phenoxy)-2-furoic acid is a chemical compound characterized by its unique structure, which includes a furoic acid moiety and an aminocarbonyl substituent on a phenoxy group. Its molecular formula is , and it has a molecular weight of 233.22 g/mol. The compound features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom, and a carboxylic acid functional group that contributes to its acidic properties.
The chemical reactivity of 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid can be attributed to the presence of both the carboxylic acid and the aminocarbonyl groups. It can undergo various reactions such as:
Research indicates that compounds similar to 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid exhibit various biological activities, including:
The synthesis of 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid can be achieved through several methods:
5(4-(Aminocarbonyl)phenoxy)-2-furoic acid has potential applications in various fields:
Interaction studies involving 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid often focus on its binding affinities with biological targets. These studies may include:
Several compounds share structural similarities with 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 5-(4-Chlorophenyl)-2-furoic acid | Chlorine substituent on phenyl | Exhibits different solubility and reactivity |
| 5-(4-Fluorophenyl)-2-furoic acid | Fluorine substituent on phenyl | Potentially increased bioactivity due to fluorine |
| 5-(4-Sulfamoylphenyl)-furan-2-carboxylic acid | Sulfamoyl group instead of aminocarbonyl | Known for strong antibacterial properties |